CHF-4227

Description

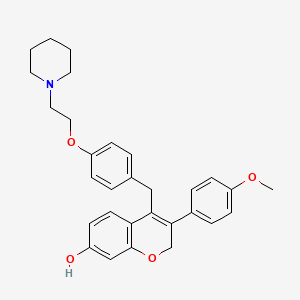

Structure

3D Structure

Properties

Key on ui mechanism of action |

CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women. |

|---|---|

CAS No. |

444643-64-5 |

Molecular Formula |

C30H33NO4 |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol |

InChI |

InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3 |

InChI Key |

ZUDXUNPSRMREOJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5 |

Appearance |

Solid powder |

Other CAS No. |

444643-64-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol CHF 4227 CHF-4227 CHF4227 |

Origin of Product |

United States |

Molecular Mechanism of Action of Chf 4227

Characterization of Estrogen Receptor Binding Affinities

CHF-4227 demonstrates potent binding to human estrogen receptors, a key characteristic of its function as a SERM. researchgate.netnih.govdrugbank.comresearchgate.net This high affinity is crucial for its ability to compete with endogenous estrogens and exert its modulatory effects.

High Affinity Binding to Human Estrogen Receptor-Alpha (ERα)

Research findings indicate that this compound binds to human estrogen receptor-alpha (hERα) with high affinity. The reported dissociation constant (Ki) for hERα is 0.017 nM. researchgate.netresearchgate.net This strong binding suggests that this compound can effectively engage with ERα in target tissues.

High Affinity Binding to Human Estrogen Receptor-Beta (ERβ)

Similarly, this compound exhibits high-affinity binding to human estrogen receptor-beta (hERβ). The reported dissociation constant (Ki) for hERβ is 0.099 nM. researchgate.netresearchgate.net The affinity for ERβ, while slightly lower than for ERα, is still within the high-affinity range, indicating significant interaction with this receptor subtype as well. Compared to raloxifene (B1678788), another SERM, this compound demonstrates higher binding affinity for both ERα and ERβ. researchgate.net

The binding affinities are summarized in the table below:

| Receptor Subtype | Dissociation Constant (Ki) |

| Human ERα | 0.017 nM |

| Human ERβ | 0.099 nM |

Data derived from research findings. researchgate.netresearchgate.net

Conformational Dynamics of Estrogen Receptor-CHF-4227 Interactions

Ligand binding to estrogen receptors induces crucial conformational changes in the receptor protein. drugbank.comnih.govbiorxiv.org These structural rearrangements are fundamental to determining the receptor's subsequent activity, including dimerization, DNA binding, and interaction with co-regulatory proteins. As a SERM, this compound is expected to induce a distinct conformational state in ERα and ERβ compared to endogenous estrogens (agonists) or pure antagonists. This differential conformational change is the basis for the tissue-selective agonist or antagonist effects observed with SERMs. researchgate.netnih.gov Studies on other SERMs and estrogen receptors using techniques like molecular dynamics simulations have shown that antagonist-bound complexes can exhibit different dynamic fluctuations compared to agonist-bound complexes. nih.govbiorxiv.org Differences in the amino acid composition and side chain conformation within the ligand-binding domain of ERα and ERβ contribute to the distinct interactions with ligands like this compound and influence the induced conformational changes, potentially explaining subtype selectivity in activity despite high binding affinity to both. nih.gov

Downstream Molecular and Cellular Signaling Pathways Modulated by this compound

The interaction of this compound with ERα and ERβ modulates downstream signaling pathways primarily by influencing the receptors' function as ligand-activated transcription factors. researchgate.netdrugbank.comnih.gov

Transcriptional Regulation of Estrogen-Responsive Genes

Ligand-bound estrogen receptors regulate the transcription of target genes, including those containing estrogen response elements (EREs) in their promoter regions. drugbank.combmbreports.org This ligand-dependent nuclear transactivation can involve direct binding of ER homodimers to palindromic ERE sequences or association with other DNA-binding transcription factors, such as AP-1, c-Jun, c-Fos, ATF-2, Sp1, and Sp3, to mediate ERE-independent signaling. drugbank.com As a SERM, this compound modulates the transcriptional activity of estrogen-responsive genes. researchgate.netnih.gov Its specific interaction and the induced conformational state dictate whether the receptor-ligand complex will activate or repress transcription in a particular cellular context. This differential modulation contributes to the tissue-selective pharmacological profile of this compound. researchgate.netnih.gov

Co-regulator Recruitment and Differential Modulation of Receptor Activity

The transcriptional outcome mediated by estrogen receptors is significantly influenced by the recruitment of co-regulatory proteins. nih.gov These co-regulators, broadly classified as co-activators and co-repressors, physically interact with liganded or unliganded ERs and modulate gene transcription. nih.gov Ligand binding induces a conformational change in the receptor that facilitates or inhibits the association with specific multiprotein co-regulator complexes, often through conserved LXXLL motifs in the co-regulators. drugbank.com SERMs like this compound exert their tissue-specific effects by differentially recruiting co-activators or co-repressors to the estrogen receptor. nih.govcuni.cz The specific conformational state induced by this compound binding dictates which co-regulators are recruited, thereby determining whether the receptor complex promotes or inhibits the transcription of target genes in a given cell type. The balance of available co-regulators within a cell also plays a defining role in the final transcriptional response mediated by this compound. nih.gov

Preclinical Pharmacological Research of Chf 4227

Investigation of Anti-osteoporotic Efficacy in Animal Models

Preclinical studies utilizing ovariectomized (OVX) rat models have been instrumental in evaluating the anti-osteoporotic effects of CHF-4227. researchgate.netnih.govdrugbank.comnih.gov The OVX rat model is widely used to simulate postmenopausal osteoporosis, characterized by estrogen-dependent bone loss. researchgate.netnih.govnih.govnih.gov

Effects on Bone Resorption Markers in Ovariectomized (OVX) Rat Models

Studies in OVX rats have shown that this compound treatment is associated with a strong inhibition of bone resorption. researchgate.netnih.govdrugbank.comnih.gov This effect has been observed both histologically and biochemically. researchgate.netdrugbank.comnih.gov For instance, in one study, this compound completely inhibited the increase in serum osteocalcin (B1147995) levels induced by ovariectomy in rats treated orally for 4 weeks. researchgate.net

Modulation of Bone Mineral Density and Trabecular Microarchitecture in OVX Rat Models

This compound has demonstrated the ability to preserve bone mineral density (BMD) in OVX rats. researchgate.netnih.govdrugbank.comnih.gov Treatment with this compound at doses as low as 0.1 mg/kg body weight per day in 9-10 month old OVX rats for 4 weeks was sufficient to maintain bone mineral density at a level comparable to sham-operated animals. researchgate.netnih.gov This protective effect on bone density was found to be similar to that achieved with 17α-ethinyl estradiol (B170435) (EE2) and more potent than raloxifene (B1678788). researchgate.netnih.gov

Furthermore, analyses using microcomputed tomography (µCT) have revealed that this compound preserves trabecular microarchitecture in OVX rats. researchgate.netnih.govdrugbank.com This preservation of microarchitecture contributes to maintaining bone quality and strength. researchgate.netnih.govdrugbank.com

Impact on Biomechanical Indices of Bone Strength in Preclinical Bone Loss Models

In addition to preserving bone mass and microarchitecture, this compound treatment in OVX rats has been shown to maintain biomechanical indices of bone strength in skeletal sites such as the spine and proximal femur. researchgate.netnih.govdrugbank.com This indicates that this compound helps to preserve the structural integrity and mechanical performance of bone in models of estrogen deficiency-induced bone loss. researchgate.netnih.govdrugbank.com

Evaluation of Anti-carcinogenic Potential in Preclinical Models

Preclinical investigations have also explored the potential anti-carcinogenic effects of this compound. researchgate.netresearchgate.netnih.gov

Inhibition of Cancer Cell Proliferation in vitro

In vitro studies have indicated that this compound can be effective in inhibiting the growth of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells in vitro.

Preclinical research suggests that this compound may have efficacy against breast cancer. researchgate.netnih.gov this compound significantly prevented the development of dimethylbenz[a]anthracene (DMBA)-induced mammary tumors in rats, reducing tumor incidence. researchgate.netnih.gov

While specific detailed data tables on the inhibition of breast cancer cell lines in vitro were not extensively available in the search results, the reported prevention of mammary tumors in a rat model provides preclinical evidence of its potential in this area. researchgate.netnih.gov

Table 1: Summary of Key Preclinical Findings in OVX Rats

| Endpoint | Effect of this compound in OVX Rats | Comparison to Other Treatments (where available) | Source |

| Bone Resorption Markers (e.g., Osteocalcin) | Strong inhibition | Comparable to EE2, more potent than raloxifene | researchgate.netresearchgate.netnih.govdrugbank.comnih.gov |

| Bone Mineral Density (BMD) | Preserved at levels similar to sham-operated rats | Comparable to EE2, more potent than raloxifene | researchgate.netresearchgate.netnih.govnih.gov |

| Trabecular Microarchitecture | Preserved | Effects also observed for raloxifene | researchgate.netnih.govdrugbank.comnih.gov |

| Biomechanical Indices of Bone Strength | Maintained | Effects also observed for raloxifene | researchgate.netnih.govdrugbank.com |

Efficacy against Prostate Cancer Cell Lines

Information specifically detailing the efficacy of this compound against prostate cancer cell lines was not found in the provided search results. While prostate cancer cell lines like LNCaP are mentioned in the context of other research, there is no direct information on this compound's effects on these specific cell lines scispace.commdpi.com.

Efficacy against Lung Cancer Cell Lines

Information specifically detailing the efficacy of this compound against lung cancer cell lines was not found in the provided search results. While research on coumarin-based molecules and their activity against lung adenocarcinoma cells is mentioned, this compound is cited in a general context of coumarin-based molecules with anti-cancer activity via SERM nih.gov.

Induction of Apoptosis in Malignant Cell Lines in vitro

While the induction of apoptosis in malignant cell lines by coumarin-based molecules is a known area of research, and this compound is identified as a coumarin-based selective estrogen receptor modulator, specific data on this compound's direct induction of apoptosis in malignant cell lines in vitro was not explicitly detailed in the provided search results nih.govresearchgate.nettandfonline.com. Studies on other coumarin (B35378) sulfonamide derivatives have shown the ability to induce apoptosis in cancer cell lines like HepG2, characterized by upregulation of Bax, downregulation of Bcl-2, and increased caspase-3 levels, along with cell cycle arrest nih.govtandfonline.comtandfonline.com.

Chemopreventive Activity in Chemically Induced Mammary Tumor Models (e.g., DMBA-induced)

Preclinical studies using the DMBA-induced mammary tumor model indicate that this compound possesses significant chemopreventive effects nih.govpatsnap.com. In one study, this compound significantly prevented the development of dimethylbenz[a]anthracene (DMBA)-induced mammary tumors in rats, reducing the incidence from 87.5% to 26.3% after 6 months of DMBA administration researchgate.net. This suggests a protective effect against the formation of mammary tumors in this model researchgate.net.

Assessment of Lipid-Modulating Effects in Preclinical Systems

This compound has demonstrated beneficial effects on serum lipids in preclinical systems nih.govnih.gov.

Impact on Serum Cholesterol Concentrations

In ovariectomized (OVX) rats treated orally for 4 weeks, this compound at a dose of 0.1 mg/kg/day produced a marked hypocholesterolaemic effect, resulting in mean serum cholesterol concentrations 74% lower than control rats nih.gov. This effect was comparable to that achieved with 17α-ethynyl estradiol (EE2) nih.gov. A phase I clinical study in healthy postmenopausal women also showed that this compound decreased total serum cholesterol concentrations after 28 days of treatment nih.gov. The mean percentage change from baseline ranged from 13.1% at 50 mg to 17.4% at 5 mg nih.gov.

Effects on Low-Density Lipoprotein (LDL) Cholesterol Levels

This compound has been shown to decrease LDL cholesterol concentrations. In the phase I study in postmenopausal women, this compound decreased LDL cholesterol concentrations between baseline and day 29 for all tested doses nih.gov. The mean percentage change ranged from 17.1% at 25 mg to 27.6% at 100 mg nih.gov. The treatment effect was statistically significant compared to placebo at most doses nih.gov.

Here is a summary of the lipid-modulating effects observed in the phase I study:

| Dose (mg) | Mean % Change in Total Cholesterol (95% CI) | Mean % Change in LDL Cholesterol (95% CI) |

| 5 | 17.4% (7.0, 27.7) | Data not explicitly shown for 5mg, but decreased for all doses |

| 25 | Data not explicitly shown for 25mg, but decreased | 17.1% (13.2, 21.0) |

| 50 | 13.1% (6.1, 20.2) | Data not explicitly shown for 50mg, but decreased for all doses |

| 100 | Data not explicitly shown for 100mg, but decreased | 27.6% (9.0, 46.3) |

Analysis of Tissue Selectivity and Agonist/Antagonist Profiles

Selective Estrogen Receptor Modulators like this compound are designed to exhibit agonist activity in some tissues (e.g., bone) while acting as antagonists or having minimal effect in others (e.g., uterus, breast). wikipedia.orgnih.gov This differential activity is key to their therapeutic profile, aiming to provide benefits in certain tissues while avoiding undesirable estrogenic stimulation in others.

This compound binds with high affinity to both human estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ), with reported dissociation constants (Ki) of 0.017 nM and 0.099 nM, respectively. nih.gov

Differential Modulation of Estrogen-Sensitive Tissues (e.g., Uterus, Bone, Liver)

Preclinical studies, primarily in ovariectomized (OVX) rat models which mimic the postmenopausal state, have provided insights into this compound's tissue selectivity.

Uterus: this compound has consistently demonstrated minimal to no stimulatory effects on uterine tissue in preclinical models. nih.govnih.govnih.gov In immature rats, oral administration of this compound significantly inhibited the uterotrophic action induced by 17alpha-ethynyl estradiol (EE2). nih.gov This lack of uterotrophic activity is considered a potential therapeutic advantage over some other compounds used in postmenopausal therapy. drugbank.comnih.gov Studies measuring uterine weight, uterine peroxidase activity, and endometrium epithelial thickness have supported this finding. nih.govresearchgate.net

Bone: this compound has shown promising efficacy in preventing bone loss in animal models of osteoporosis. drugbank.comnih.gov In OVX rats, treatment with this compound completely inhibited the effects of ovariectomy on bone density and serum osteocalcin levels. nih.gov It has been shown to prevent estrogen-dependent bone loss and preserve the microarchitectural structure of trabecular bone in rats. researchgate.net This protective effect on bone was associated with strong inhibition of bone resorption both histologically and biochemically. nih.gov

Liver: While the search results mention effects on serum lipids, often associated with liver activity modulated by SERMs, detailed preclinical data specifically on this compound's direct modulation of liver tissue itself (beyond lipid profiles) was not extensively available in the provided snippets. However, the compound has been shown to decrease serum cholesterol in OVX rats. researchgate.netnih.govnih.gov

Below is a summary of this compound's effects on key estrogen-sensitive tissues in preclinical models:

| Tissue | Preclinical Effect of this compound |

| Uterus | Minimal to no stimulation; Antagonist to EE2-induced uterotrophic effects. nih.govnih.govnih.gov |

| Bone | Prevents bone loss; Inhibits bone resorption; Preserves bone microarchitecture. nih.govnih.govnih.gov |

| Liver | Decreases serum cholesterol. researchgate.netnih.govnih.gov |

Comparative Pharmacological Profiling against Reference SERMs (e.g., Raloxifene, Ethinyl Estradiol)

Preclinical studies have compared the pharmacological profile of this compound to reference compounds like raloxifene and ethinyl estradiol (EE2).

Comparison with Raloxifene: this compound compares favorably in efficacy and potency with raloxifene in preventing bone loss. nih.govnih.govnih.gov In OVX rats, the protective effects of this compound on bone were comparable to those achieved with EE2, while raloxifene was reported as less efficacious and significantly less potent (100 times less potent in one study). nih.gov As an estrogen antagonist on the uterus in immature rats, this compound was found to be about 25 times more potent than raloxifene. researchgate.netnih.govnih.gov Both compounds were reported to be devoid of uterotrophic activity in this model. nih.gov this compound has been identified as having an improved agonist/antagonist activity compared with raloxifene in bone and uterine tissue. researchgate.net

Comparison with Ethinyl Estradiol (EE2): this compound effectively antagonizes the stimulation of the uterus by EE2. nih.govdrugbank.comnih.gov While EE2 is a potent estrogen agonist with significant uterotrophic effects, this compound exhibits minimal uterine stimulation. nih.govnih.gov In terms of preventing bone loss in OVX rats, the protective effects of this compound were comparable to those of EE2. nih.gov

Below is a comparative summary of this compound, Raloxifene, and Ethinyl Estradiol based on preclinical findings:

| Feature | This compound | Raloxifene | Ethinyl Estradiol (EE2) |

| Estrogen Receptor Binding | High affinity for ERα and ERβ. nih.gov | Binds to ERα and ERβ. wikipedia.orgcenmed.com | Binds to ERα and ERβ; Potent agonist. wikipedia.orgmims.com |

| Effect on Uterus | Minimal to no stimulation; Antagonist. nih.govnih.govnih.gov | Antagonist. wikipedia.orgmims.com | Agonist; Uterotrophic effects. nih.govnih.gov |

| Effect on Bone | Prevents bone loss; Agonist. nih.govnih.govnih.gov | Prevents bone loss; Agonist. wikipedia.orgmims.com | Prevents bone loss; Agonist. nih.gov |

| Potency (Uterine Antagonism) | More potent than Raloxifene. researchgate.netnih.govnih.gov | Less potent than this compound. researchgate.netnih.govnih.gov | N/A (Agonist) |

| Potency (Bone Protection) | Comparable to EE2; More potent than Raloxifene. nih.gov | Less potent and efficacious than this compound and EE2. nih.gov | Comparable to this compound. nih.gov |

Exploration of Ancillary Pharmacological Activities

Beyond its primary effects as a SERM on bone and uterine tissue, preclinical investigations may explore other potential pharmacological activities of this compound.

Structure Activity Relationship Sar Studies and Molecular Design of Chf 4227 Analogs

Elucidation of Key Structural Motifs for Estrogen Receptor Binding Affinity

Structure-activity relationship studies have highlighted the critical structural components of CHF-4227 and its analogs responsible for high-affinity binding to estrogen receptors. The core 3-phenylbenzopyran scaffold is a fundamental requirement for activity within this class of ligands. wikipedia.orgwikipedia.orgwikipedia.org A key determinant of binding affinity is the nature and position of substituents located on the 3-phenyl ring. wikipedia.orgwikipedia.orgwikipedia.org Research indicates that a small, hydrophobic substituent at the 4'-position of the 3-phenyl ring can engage with a small accessory binding cavity within the estrogen receptor. wikipedia.orgwikipedia.org

This compound itself, identified as compound 9c in some studies, has demonstrated excellent binding affinity for estrogen receptors. wikipedia.orgwikipedia.orgwikipedia.org

Influence of Benzopyran Scaffold Substituents on Receptor Selectivity and Pharmacological Efficacy

This compound has been noted for its potent antagonist activity on the uterus, a key aspect of its SERM profile. wikipedia.orgwikipedia.orgwikipedia.org

Role of Basic Side Chains in Determining Tissue Selectivity and Antagonist Activity

The basic side chain attached to the benzopyran scaffold is another crucial structural element influencing the pharmacological profile of these compounds, particularly in determining tissue selectivity and antagonist activity. In the case of this compound, the basic side chain, specifically the 4-(Piperidinoethoxy) phenyl group linked to position 4 via a methylene (B1212753) hinge, has been shown to be important for its antiproliferative activity. wikipedia.org Furthermore, the length of the basic chain appears to have an impact on uterine activity. wikipedia.orgwikipedia.orgwikipedia.org This suggests that the interaction of the basic side chain with specific residues or regions within the estrogen receptor or associated cofactors contributes to the observed tissue-specific effects and the ability of the compound to act as an antagonist in certain tissues like the uterus.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods have been valuable tools in complementing experimental SAR studies and providing insights into the molecular interactions of this compound and its analogs with estrogen receptors.

Molecular Docking Studies with Estrogen Receptor Subtypes

Molecular docking studies have been employed to understand the binding modes and interactions of benzopyran derivatives with estrogen receptor subtypes. These studies have helped to rationalize the observed structure-affinity relationships, particularly concerning the substitution patterns on the 3-phenyl ring. wikipedia.orgwikipedia.org Docking simulations with human ERα (PDB ID: 3ERT) and ERβ (PDB ID: 1QKN) have indicated that the 4-methoxy group on the 3-phenyl ring of this compound is optimally positioned for receptor binding. wikipedia.org This interaction is suggested to create an accessory binding pocket, facilitated by a backward shift of specific amino acid residues (His524/475) in the receptor binding domain. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzopyran Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to coumarin-based molecules, which share structural similarities with benzopyrans, to explore the relationship between chemical structure and biological activity, including antiproliferative effects. mims.comfishersci.cawikipedia.orgsigmaaldrich.comgoogle.com While specific detailed QSAR models for this compound within the context of the primary SAR study described were not extensively detailed in the available information, QSAR is a recognized computational approach in the study of benzopyran derivatives to identify structural features that govern activity and to build predictive models for the design of novel analogs.

Rational Design and Synthesis of Novel Benzopyran Derivatives with Optimized SERM Profiles

The insights gained from SAR studies, including the elucidation of key structural motifs and the influence of substituents and side chains, have guided the rational design and synthesis of novel benzopyran derivatives. The objective of this targeted approach is to develop compounds with optimized SERM profiles, characterized by desired tissue selectivity and a favorable balance of estrogen agonist and antagonist activities. The synthesis and evaluation of new libraries of benzopyran derivatives, featuring variations in the 3-phenyl substitution and the basic side chain at position 4, have been undertaken to identify potent ligands with improved pharmacological properties compared to existing SERMs like raloxifene (B1678788). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org this compound represents a successful outcome of such rational design efforts, demonstrating a promising profile in preclinical evaluations. wikipedia.orgebiohippo.com

Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9912639 |

| Raloxifene | 5035 |

| 17alpha-ethynyl estradiol (B170435) | 5991 wikipedia.org or 131770026 nih.gov (Note: Multiple CIDs found for subtly different forms/entries, 5991 is for Ethinylestradiol, 131770026 is for 17-alpha-Ethinyl estradiol. Using 5991 as it appears more common for the contraceptive form, but acknowledging the other.) |

| Lasofoxifene | 216416 |

| Arzoxifene | 179337 |

| Tamoxifen (B1202) | 2733526 |

| SS5020 | 44187367 researchgate.net |

Data Tables

However, the binding affinity data for this compound can be presented in a simple table:

| Estrogen Receptor Subtype | Binding Affinity (Ki) |

| ERα | 0.017 nM |

| ERβ | 0.099 nM |

This table illustrates the high-affinity binding of this compound to both ER subtypes.

Synthetic Methodologies and Chemical Development of Chf 4227

Established Synthetic Routes for the Benzopyran Core Structure of CHF-4227

Synthetic Strategies for Incorporating Key Functional Moieties

The structure of this compound includes several key functional groups: a 4-methoxyphenyl (B3050149) group at the 3-position, a [[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl] group at the 4-position, and a hydroxyl group at the 7-position of the benzopyran core. nih.govuni.lu The synthesis of this compound involves the strategic incorporation of these moieties onto the benzopyran scaffold. Research on related benzopyran derivatives highlights the importance of substituents at the 3-phenyl ring and the basic side chain at position 4 for binding affinity and pharmacological activity. researchgate.netnih.gov The basic amino side chain, specifically the tertiary aminoethoxy group present in this compound, is a common feature in many SERMs. researchgate.net The attachment of this side chain to heterocyclic systems like benzopyrans has been explored to identify novel ER ligands. researchgate.net The synthesis of such compounds involves reactions that selectively couple these complex side chains to the pre-formed or developing benzopyran core at the desired positions. The 4-methoxyphenyl group at the 3-position is also crucial, and its introduction would be a specific step in the synthetic pathway. The 7-hydroxyl group is part of the benzopyran core structure itself.

Optimization of Chemical Synthesis Pathways for Yield and Purity

Optimization of chemical synthesis pathways is critical to achieve high yield and purity of the final product, this compound. While specific details on the optimization of this compound synthesis are limited in the provided results, general principles of synthetic optimization in medicinal chemistry apply. This typically involves exploring different reaction conditions, catalysts, solvents, temperatures, and reaction times to maximize the desired product formation and minimize side reactions and impurity generation. organic-chemistry.orgunica.it Achieving high purity is particularly important for pharmaceutical compounds. agropages.com Research on the synthesis of related benzopyran derivatives mentions achieving high purity and yield. agropages.com The synthesis of this compound was undertaken by Chiesi Farmaceutici. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Structural confirmation of this compound and its synthetic intermediates relies on advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (such as HSQC, HSQC-TOCSY, and HMBC), is a powerful tool for elucidating the complete molecular structure, confirming the position of substituents, and verifying the configuration of the molecule. nih.govscielo.br Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC-MS), is used to determine the molecular weight and elemental composition and to provide fragmentation patterns that aid in structural identification and confirmation of purity. nih.govwiley.comresearchgate.net HPLC is also used as a separation technique to assess the purity of the synthesized compound and to isolate intermediates or impurities. nih.govresearchgate.netcore.ac.uk The combination of HPLC, MS, and NMR provides a comprehensive approach to structural characterization and confirmation of synthetic products in medicinal chemistry. nih.govwiley.com

Compound Names and PubChem CIDs

Advanced Research Methodologies and Future Directions for Chf 4227

Application of Advanced In Vitro Research Models for Mechanistic Studies

To elucidate the biological mechanisms of CHF-4227, sophisticated in vitro models that more accurately mimic human physiology than traditional two-dimensional (2D) cell cultures are essential.

Three-Dimensional (3D) Cell Culture Systems and Organoids

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment by replicating cell-cell and cell-matrix interactions found in vivo. nih.govnih.gov Organoids, derived from stem cells, can self-organize into structures that resemble miniature organs, providing a powerful platform for studying development, disease, and drug responses. j-organoid.orgepfl.ch For a compound like this compound, these models could be instrumental in understanding its effects on complex tissue architecture and function, which is often missed in 2D cultures. frontiersin.org For instance, if this compound were being investigated for effects on cardiac tissue, 3D cardiac organoids would allow for the assessment of its impact on cardiomyocyte maturation and contractility in a tissue-like context. j-organoid.org

Table 1: Comparison of Cell Culture Models for this compound Investigation

| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture |

|---|---|---|

| Cellular Organization | Flat, artificial | Spatial, tissue-like architecture |

| Cell-Cell Interaction | Limited to lateral connections | Complex, multi-directional interactions |

| Physiological Relevance | Low | High, mimics native tissue environment nih.govj-organoid.org |

| Potential Application for this compound | Initial cytotoxicity screening | Mechanistic studies on tissue function, chronic exposure effects |

High-Throughput Screening Assays for Novel Biological Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. nih.govagilent.com While typically used to identify initial "hits," HTS can also be adapted to explore the biological interactions of a known compound like this compound across a wide range of biological targets or cellular pathways. By developing specific assays, researchers could screen this compound against diverse libraries of proteins or in various cell-based models representing different diseases. nih.gov This approach could uncover novel activities or off-target effects, providing a broader understanding of its biological profile. crcm-marseille.fr

Utilization of Complex In Vivo Systems and Advanced Disease Models for Preclinical Efficacy

Following in vitro characterization, assessing the efficacy of this compound in living organisms is a critical step. Advanced in vivo models, such as patient-derived xenografts (PDXs) or genetically engineered models that recapitulate specific human diseases, would be essential. These models offer a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. For example, if this compound were hypothesized to have anti-cancer properties, its efficacy could be tested in PDX models derived from tumors with specific genetic profiles, allowing for an investigation into its effects on a heterogeneous tumor microenvironment.

Integration of Omics Technologies for Comprehensive Pathway Elucidation

Omics technologies provide a global view of molecular changes within a biological system in response to a perturbation, such as treatment with a compound.

Proteomics Approaches for Target Deconvolution and Pathway Analysis

Chemical proteomics is a powerful tool for identifying the direct molecular targets of a small molecule, a process known as target deconvolution. nih.goveuropeanreview.org Techniques such as the cellular thermal shift assay (CETSA) or affinity purification-mass spectrometry could be employed to identify proteins that physically interact with this compound within a cell. researchgate.net Identifying these binding partners is the first step in understanding its mechanism of action. nih.govresearchgate.net Subsequent pathway analysis of the identified targets can then reveal the broader biological processes modulated by the compound.

Table 2: Proteomics Methods for this compound Target Deconvolution

| Method | Principle | Potential Insights for this compound |

|---|---|---|

| Affinity Purification-Mass Spectrometry | Uses a modified version of the compound to "pull down" interacting proteins from a cell lysate. | Identification of direct and indirect binding partners. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes a target protein against heat-induced denaturation. researchgate.net | Confirmation of direct target engagement in a cellular context. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Exploits ligand-induced structural changes in proteins to identify binding sites. researchgate.net | Pinpointing the specific binding location of this compound on its target protein(s). |

Gene Expression Profiling to Identify Novel Molecular Signatures

Treating cells or tissues with this compound and subsequently performing whole-transcriptome sequencing (RNA-seq) can reveal how the compound alters gene expression. This gene expression "signature" provides a snapshot of the cellular response to the compound. nih.gov By analyzing which genes are up- or down-regulated, researchers can infer the affected signaling pathways. mdpi.com This approach can identify biomarkers that predict response to the compound and uncover unexpected mechanisms of action. nih.gov For instance, a specific six-gene signature was identified to be related to angiolymphatic invasion in laryngeal squamous cell carcinoma. nih.gov A similar approach for this compound could define its molecular impact and potentially identify patient populations that would be most likely to respond to it.

Potential for this compound as a Pharmacological Tool Compound in Biological Research

This compound, a novel, potent, and selective estrogen receptor modulator (SERM), has been primarily investigated for its potential therapeutic application in postmenopausal osteoporosis. Its mechanism of action involves high-affinity binding to human estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ). Beyond its effects on bone metabolism, the broader class of SERMs is recognized for interacting with pathways involved in inflammation and pain signaling. This positions this compound as a potential pharmacological tool to explore these complex biological processes. As a SERM, its utility lies in its tissue-selective agonist or antagonist activity on estrogen receptors, which could be leveraged to dissect the role of these receptors in various physiological and pathological states.

Investigating Inflammatory Mediators and Pain Signaling Pathways

While direct studies on this compound's impact on inflammatory mediators and pain signaling are not extensively documented in publicly available research, the well-established role of SERMs in these areas provides a strong rationale for its potential use as a research tool.

Estrogen receptors are key regulators of immune responses, and their activation can lead to a reduction in pro-inflammatory cytokines. nih.govnih.gov SERMs, by modulating ER activity, can influence the phenotype of immune cells. For instance, some SERMs have been shown to promote the differentiation of macrophages towards an anti-inflammatory M2 phenotype and inhibit the activity of the pro-inflammatory transcription factor NFκB. nih.gov In the context of neuroinflammation, certain SERMs can decrease the inflammatory response of glial cells, which are central to the pathogenesis of many neurological disorders. nih.gov They have been observed to reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-γ inducible protein-10 (IP-10) from astrocytes. nih.gov

The potential of SERMs to modulate inflammatory mediators is summarized in the table below:

Table 1: Effects of Selective Estrogen Receptor Modulators (SERMs) on Inflammatory Mediators

| SERM Class/Compound | Target Cells/Tissues | Observed Anti-Inflammatory Effects |

|---|---|---|

| Raloxifene (B1678788) | CD14+ Macrophages | Promotes M2 macrophage phenotype, increases IL-10 and IL-1 receptor antagonist production. nih.gov |

| Tamoxifen (B1202) | Microglia and Astrocytes | Decreases lipopolysaccharide-induced inflammatory response. nih.gov |

| Ospemifene | Astrocytes | Decreases expression and release of IL-6 and IP-10. nih.gov |

| Bazedoxifene | Astrocytes | Exerts anti-inflammatory effects via inhibition of NF-κB p65 transactivation. nih.gov |

Given that this compound is a potent SERM, it could be a valuable tool for further elucidating the role of estrogen receptors in modulating these and other inflammatory pathways.

In the realm of pain signaling, estrogen receptors are known to be widely distributed in nociceptive pathways, including the peripheral and central nervous systems. nih.govelsevierpure.com The activation of these receptors can modulate pain perception. nih.gov For example, ERβ agonists have demonstrated efficacy in alleviating chemotherapy-induced pain. nih.gov The mechanisms through which estrogens and, by extension, SERMs modulate pain are complex, involving both genomic and non-genomic signaling pathways that can influence neuronal excitability and transmission. nih.gov The potential applications of SERMs in pain signaling research are highlighted below:

Table 2: Potential Investigatory Applications of SERMs in Pain Signaling Pathways

| Pain Modality | Potential Mechanism of Action via ER Modulation | Investigatory Application |

|---|---|---|

| Neuropathic Pain | Alleviation through neuroprotective effects and modulation of neuronal activity. nih.gov | Studying the role of specific ER subtypes in the development and maintenance of neuropathic pain states. |

| Inflammatory Pain | Reduction of hyperalgesia by modulating the inflammatory response. | Dissecting the contribution of central versus peripheral ERs in inflammatory pain. |

| Visceral Pain | Alteration of sensory neuron activity in response to visceral stimuli. researchgate.net | Investigating the sex-specific differences in visceral pain perception. |

This compound, with its specific binding profile to ERα and ERβ, could be instrumental in dissecting the distinct roles of these receptor subtypes in various pain models.

Translational Research Perspectives for Preclinical Findings (excluding human clinical trial data)

The preclinical development of a compound like this compound, initially focused on osteoporosis, offers valuable insights for translational research into other areas, such as inflammation and pain. The journey of a drug from the laboratory to potential clinical application is guided by a series of preclinical studies designed to establish its pharmacological activity and a preliminary safety profile.

Preclinical studies for SERMs typically involve a range of in vitro and in vivo models. For its primary indication of osteoporosis, this compound would have undergone rigorous evaluation in animal models that mimic postmenopausal bone loss. nih.gov These studies are crucial for determining the compound's efficacy in preventing bone density reduction and its mechanism of action on bone cells. nih.gov

The data generated from these osteoporosis-focused preclinical studies can be leveraged to inform and design new preclinical investigations into its potential anti-inflammatory and analgesic properties. For instance, understanding the pharmacokinetic and pharmacodynamic properties of this compound from its initial preclinical development would be critical in designing studies to assess its efficacy in models of inflammatory arthritis or neuropathic pain.

The translational pathway for a SERM like this compound involves a multi-step process:

In Vitro Characterization : Detailed studies to determine the binding affinity and functional activity of this compound at ERα and ERβ in relevant cell types (e.g., immune cells, neurons, glial cells).

Animal Model Selection : Utilizing appropriate and validated animal models of inflammation (e.g., collagen-induced arthritis) and pain (e.g., chronic constriction injury) to assess the in vivo efficacy of this compound.

Biomarker Identification : Identifying and validating biomarkers that can track the biological activity of this compound in these new disease models. This could include measuring levels of specific cytokines or assessing changes in pain-related behaviors.

Comparative Studies : Comparing the efficacy and potency of this compound with existing SERMs known to have anti-inflammatory or analgesic properties, such as raloxifene or tamoxifen. nih.govnih.gov

By systematically exploring the effects of this compound in these preclinical settings, researchers can build a strong foundation of evidence to support its potential translation into new therapeutic areas, independent of its development for osteoporosis. The key is to leverage the existing knowledge of its SERM characteristics to explore its broader pharmacological potential.

Q & A

Q. How to conduct a systematic literature review for CHF-4227 to identify research gaps and contradictions?

Q. What are critical parameters to standardize in initial in vitro assays for this compound?

Methodological Answer:

- Assay selection : Use cell lines relevant to the compound’s target (e.g., cancer cells for antiproliferative studies). Validate assays with positive/negative controls (e.g., cisplatin for cytotoxicity).

- Dose ranges : Start with 0.1–100 µM, adjusted based on solubility (use DMSO vehicle with <0.1% final concentration).

- Data reporting : Include triplicate measurements, standard deviations, and statistical tests (e.g., ANOVA with post-hoc analysis). Follow guidelines from Medicinal Chemistry Research for pharmacological data .

Q. How to design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Document reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (HPLC, recrystallization).

- Characterize intermediates and final products using NMR (¹H/¹³C), HRMS, and HPLC purity (>95%). Reference IUPAC naming conventions and spectral data reporting standards .

- For reproducibility, include step-by-step protocols in supplementary materials, adhering to Beilstein Journal of Organic Chemistry guidelines .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?

Methodological Answer:

- Meta-analysis : Pool PK data (e.g., half-life, bioavailability) from multiple studies and assess heterogeneity using Q-test or I² statistics.

- Variable alignment : Compare experimental variables (e.g., animal models, dosing routes, analytical methods). For example, oral vs. intravenous administration may explain bioavailability discrepancies.

- Replication : Conduct in vivo studies under standardized conditions, following OECD guidelines for animal testing .

Q. What advanced techniques validate this compound’s target engagement and off-target effects?

Methodological Answer:

- Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines to confirm mechanism-specific activity.

- Off-target profiling : Employ high-throughput screening (e.g., kinase panels, GPCR assays) or proteomics (e.g., thermal shift assays).

- Structural analysis : Solve co-crystal structures of this compound bound to its target using X-ray crystallography. Compare with docking simulations (AutoDock Vina) .

Q. How to optimize this compound’s synthetic yield when conflicting methodologies exist?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (e.g., temperature, solvent ratio). Analyze via software like JMP or Minitab.

- Troubleshooting : If yields vary, check moisture-sensitive steps (e.g., Grignard reactions) under inert atmosphere. Characterize byproducts via LC-MS to identify degradation pathways .

Q. What statistical approaches handle heterogeneous bioactivity data for this compound?

Methodological Answer:

- Data normalization : Convert IC50/EC50 values to pIC50/pEC50 for variance stabilization.

- Machine learning : Train models (random forest, SVM) on structure-activity relationship (SAR) data to predict outliers.

- Sensitivity analysis : Assess robustness by excluding studies with high risk of bias (e.g., small sample sizes) .

Data Management & Reporting

Q. How to structure a data management plan (DMP) for this compound research?

Methodological Answer:

- Define data types (raw spectra, assay results, computational models) and storage formats (FAIR principles). Use repositories like Zenodo or Figshare.

- Include metadata templates (e.g., compound ID, batch number, instrument settings). Adopt EUR DataTeam guidelines for version control and accessibility .

- For collaborative projects, assign roles (e.g., data curator, analyst) and use platforms like GitHub for code sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.